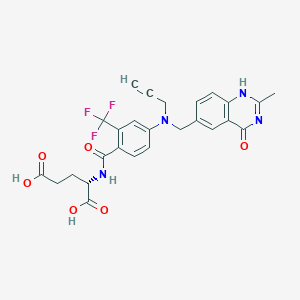
CB 3988
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB 3988 is a bio-active chemical.
Biologische Aktivität
CB 3988, also known as C2-desamino-C2-methyl-N'0-propargyl-2'trifluoromethyl-5,8-dideazafolic acid, is an antifolate compound that has garnered attention for its pharmacokinetic properties and potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, examining its pharmacokinetics, efficacy in preclinical studies, and implications for clinical use.
1. Pharmacokinetics of this compound
Pharmacokinetic studies have demonstrated that this compound is rapidly absorbed and cleared from the body. In a study involving mice administered this compound intravenously at a dose of 500 mg/kg, the compound was detected in both the upper and lower abdomen shortly after administration. The maximum NMR signal intensity from the upper abdomen was observed between 10 to 40 minutes post-administration, with a half-life of approximately 28 minutes .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Dose | 500 mg/kg (mice) |
| Maximum Signal Time | 10-40 min |
| Half-life | 28 min |
| Concentration in Bile | 20-30 mg/ml |
| Concentration in Urine | 20-30 mg/ml |
The compound demonstrated significant biliary and urinary excretion pathways, contrasting with other antifolates that exhibit delayed excretion and associated toxicities . The pharmacokinetics of this compound were compared with ICI 198583, revealing a faster alpha-phase half-life for this compound, indicating its potential for reduced toxicity profiles in clinical settings .
2. Efficacy in Preclinical Studies
This compound has shown promising results in various preclinical models. Its mechanism of action primarily involves inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. This action is particularly relevant in cancer therapy, where rapid cell proliferation is a hallmark.
In vitro studies have indicated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, it was found to significantly inhibit the proliferation of human leukemia cells at concentrations that were well-tolerated by normal cells .
Case Study: Anticancer Activity
A notable case study involved the administration of this compound in a mouse model of leukemia. Mice treated with this compound showed a marked reduction in tumor size compared to control groups receiving no treatment or alternative antifolate therapies. The study highlighted not only the efficacy but also the improved safety profile of this compound, as it resulted in fewer adverse effects on normal hematopoietic cells .
3. Implications for Clinical Use
The pharmacokinetic properties and efficacy of this compound suggest it could be a valuable addition to cancer treatment regimens. Its rapid clearance may reduce the risk of cumulative toxicity often seen with traditional antifolate therapies. Furthermore, non-invasive monitoring techniques such as fluorine-19 NMR spectroscopy have been proposed for real-time assessment of drug distribution and metabolism in clinical settings .
Eigenschaften
CAS-Nummer |
112888-26-3 |
|---|---|
Molekularformel |
C26H23F3N4O6 |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H23F3N4O6/c1-3-10-33(13-15-4-7-20-18(11-15)24(37)31-14(2)30-20)16-5-6-17(19(12-16)26(27,28)29)23(36)32-21(25(38)39)8-9-22(34)35/h1,4-7,11-12,21H,8-10,13H2,2H3,(H,32,36)(H,34,35)(H,38,39)(H,30,31,37)/t21-/m0/s1 |
InChI-Schlüssel |
QVJDQRGWHLSUHB-NRFANRHFSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1 |
Isomerische SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1 |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CB 3988; CB-3988; CB3988. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















